molecular formula C12H23NO4 B1525626 Boc-N-methyl-D-norleucine CAS No. 161450-84-6

Boc-N-methyl-D-norleucine

Cat. No.: B1525626
CAS No.: 161450-84-6
M. Wt: 245.32 g/mol
InChI Key: HYGQYTQHPSQSFF-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of Boc-N-methyl-D-norleucine involves the use of di-tert-butyl dicarbonate under basic conditions . The tert-butyl carbamate becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid . Decarboxylation of the carbamic acid then results in the free amine .


Molecular Structure Analysis

The this compound molecule contains a total of 39 bonds. There are 16 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .


Physical and Chemical Properties Analysis

This compound has a linear formula of C12H23NO4 . Its molecular weight is 245.32 g/mol .

Scientific Research Applications

Conformational Analysis in Peptide Design

The tetrapeptide Boc-Trp-(N-Me)Nle-Asp-Phe-NH2, incorporating N-methyl-D-norleucine, serves as a potent CCK-B agonist. Its conformational preferences, influenced by N-methylation, indicate distinct spatial orientations that could inform the design of nonpeptide CCK-B agonists. This understanding aids in elucidating the structural basis for the peptide's biological activity and provides a framework for designing novel therapeutic agents (Goudreau et al., 1994).

Advanced Polymer Synthesis

Boc-N-methyl-D-norleucine contributes to the synthesis of amino acid-based chiral polymers with pH-responsive properties, showcasing its utility in creating materials with potential applications in drug delivery and biomolecule conjugation. The controlled polymerization of these chiral monomers demonstrates the versatility of this compound in the development of functional polymers with specific optical activities and self-assembling capabilities (Bauri et al., 2013).

Protein Synthesis and Modification

In the realm of biosynthesis, this compound plays a role in the production and incorporation of norleucine into proteins by Escherichia coli, illustrating its significance in genetic engineering and protein modification studies. This research sheds light on the metabolic pathways involved in norleucine synthesis and its subsequent integration into proteins, offering insights into amino acid biosynthesis and its manipulation for biotechnological applications (Bogosian et al., 1989).

DNA Binding Polyamides

The solid phase synthesis of DNA binding polyamides incorporating N-methyl-D-norleucine demonstrates its application in the creation of sequence-specific DNA binding agents. This approach facilitates the synthesis of complex polyamides that can be tailored for specific DNA interactions, contributing to the field of molecular biology and the development of novel gene regulation tools (Baird & Dervan, 1996).

Biochemical Analysis

Biochemical Properties

Boc-N-methyl-D-norleucine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, including proteases and peptidases, which recognize and cleave the Boc group. This interaction is crucial for the stepwise synthesis of peptides, allowing for the selective protection and deprotection of amino groups . Additionally, this compound can interact with aminoacyl-tRNA synthetases, which are responsible for attaching amino acids to their corresponding tRNA molecules during protein synthesis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which regulates cell growth and metabolism . By modulating this pathway, this compound can impact cell proliferation, differentiation, and survival. Furthermore, it can alter gene expression by affecting transcription factors and other regulatory proteins involved in cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in cellular functions. The Boc group can be cleaved by mild acidolysis, releasing the active amino acid . This cleavage allows this compound to participate in peptide synthesis and other biochemical reactions. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . This interaction can result in changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The Boc group provides stability to the compound, protecting it from premature degradation . Over time, the Boc group can be cleaved, leading to the release of the active amino acid. This temporal change can affect the compound’s activity and function in biochemical reactions. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it can promote cell growth and proliferation by activating the mTORC1 signaling pathway . At high doses, it can have toxic or adverse effects, including inhibition of cell growth and induction of apoptosis . These threshold effects highlight the importance of optimizing the dosage of this compound in experimental studies to achieve the desired outcomes without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including amino acid metabolism and protein synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases, which play a crucial role in attaching amino acids to tRNA molecules during translation . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in amino acid catabolism and anabolism . These interactions can influence metabolite levels and overall cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which facilitates its cellular uptake . Once inside the cell, this compound can interact with binding proteins that regulate its localization and accumulation . These interactions can affect the compound’s distribution within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria . This localization can impact its activity and function, as different cellular compartments have distinct biochemical environments. Post-translational modifications, such as phosphorylation or acetylation, can also regulate the subcellular localization of this compound, further modulating its effects on cellular processes .

Properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-6-7-8-9(10(14)15)13(5)11(16)17-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGQYTQHPSQSFF-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Boc-N-methyl-D-norleucine

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